Calystegine N1 vs. B₂: Divergent Kinetic Mechanisms of Trehalase Inhibition
Calystegine N1 inhibits porcine kidney trehalase via a noncompetitive mechanism, whereas its direct analog Calystegine B₂ acts through a competitive mechanism [1]. This difference is not a matter of potency but of fundamental binding interaction with the enzyme.
| Evidence Dimension | Mode of Enzyme Inhibition |
|---|---|
| Target Compound Data | Noncompetitive inhibition |
| Comparator Or Baseline | Calystegine B₂ (competitive inhibition) |
| Quantified Difference | Qualitative difference in inhibition mechanism |
| Conditions | Porcine kidney trehalase assay |
Why This Matters
A noncompetitive inhibitor is not surmountable by increasing substrate concentration, making it a distinct pharmacological tool from a competitive inhibitor like Calystegine B₂.
- [1] Asano, N., Kato, A., Yokoyama, Y., Miyauchi, M., Yamamoto, M., Kizu, H., & Matsui, K. (1996). Calystegin N1, a novel nortropane alkaloid with a bridgehead amino group from Hyoscyamus niger: structure determination and glycosidase inhibitory activities. Carbohydrate Research, 284(2), 169–178. View Source
